molecular formula C13H20N2O2 B8567493 8-Pyrrolidin-1-yl-1,4-dioxaspiro[4.5]decane-8-carbonitrile

8-Pyrrolidin-1-yl-1,4-dioxaspiro[4.5]decane-8-carbonitrile

Cat. No.: B8567493
M. Wt: 236.31 g/mol
InChI Key: PBAVRHZEIQSWLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Pyrrolidin-1-yl-1,4-dioxaspiro[4.5]decane-8-carbonitrile is a useful research compound. Its molecular formula is C13H20N2O2 and its molecular weight is 236.31 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H20N2O2

Molecular Weight

236.31 g/mol

IUPAC Name

8-pyrrolidin-1-yl-1,4-dioxaspiro[4.5]decane-8-carbonitrile

InChI

InChI=1S/C13H20N2O2/c14-11-12(15-7-1-2-8-15)3-5-13(6-4-12)16-9-10-17-13/h1-10H2

InChI Key

PBAVRHZEIQSWLN-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2(CCC3(CC2)OCCO3)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Pyrrolidine (22.5 ml, 0.306 mol), cyclohexane-1,4-dione monoethylene ketal (10.0 g, 0.064 mol) and potassium cyanide (10.0 g, 0.15 mol) was added to a mixture of 4 N hydrochloric acid (17 ml) and methanol (10 ml), while cooling with ice. The mixture was stirred at room temperature for 74 h and then, after addition of water (80 ml), extracted with diethyl ether (4×70 ml). After concentration, the residue was taken up in methylene chloride (70 ml) and the mixture was dried with magnesium sulfate overnight. The organic phase was concentrated and 8-pyrrolidin-1-yl-1,4-dioxaspiro[4.5]decane-8-carbonitrile was obtained as a white solid with a melting point of 65-67° C. in a yield of 68% (10.2 g).
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22.5 mL
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10 g
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10 g
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17 mL
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10 mL
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80 mL
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Synthesis routes and methods III

Procedure details

A mixture of 55 ml water, 33 ml hydrochloric acid (32 per cent by weight), 50 ml methanol, 127 ml pyrrolidine, 50.0 g 1,4-dioxaspiro[4.5]decan-8-one and 50.0 g potassium cyanide was stirred for 65 hours at room temperature. The pale brown suspension obtained was extracted four times with 50 ml diethyl ether each time, the combined extracts were dried over sodium sulfate, filtered and concentrated and the residue was largely freed from solvent residues in vacuo. 76.7 g 8-pyrrolidin-1-yl-1,4-dioxaspiro[4.5]decane-8-carbonitrile were obtained as a pale brown liquid.
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33 mL
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127 mL
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50 g
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50 g
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50 mL
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55 mL
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